
N,N'-Diacetylchitobiose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diacetylchitobiose-d6 is a deuterated derivative of N,N’-Diacetylchitobiose, a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β(1→4) glycosidic bond. This compound is a significant intermediate in the degradation of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi . The deuterated form, N,N’-Diacetylchitobiose-d6, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and distinguishable isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetylchitobiose-d6 can be synthesized through the deacetylation of chitin or its fragments. The process involves the use of chitin deacetylase enzymes, which specifically remove the acetyl groups from the non-reducing end of the sugar substrate . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5, and temperatures ranging from 30°C to 50°C.
Industrial Production Methods
Industrial production of N,N’-Diacetylchitobiose-d6 involves the enzymatic hydrolysis of chitin using chitinases and chitin deacetylases. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, temperature, and pH. The product is then purified using techniques like chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetylchitobiose-d6 undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by chitinases, leading to the formation of N-acetyl-D-glucosamine units.
Deacetylation: Catalyzed by chitin deacetylases, resulting in the formation of glucosamine units.
Oxidation: Can be oxidized to produce corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chitinases in buffered aqueous solutions.
Deacetylation: Chitin deacetylases in buffered solutions at pH 7.5 to 8.5.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate under controlled conditions.
Major Products Formed
Hydrolysis: N-acetyl-D-glucosamine.
Deacetylation: Glucosamine.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N,N’-Diacetylchitobiose-d6 has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the mechanisms of chitinases and chitin deacetylases.
Biology: Investigates the metabolic pathways of chitin degradation in various organisms.
Medicine: Explores potential therapeutic applications in treating diseases related to chitin metabolism.
Industry: Utilized in the production of bio-based materials and as a carbon source in fermentation processes
Mechanism of Action
The primary mechanism of action of N,N’-Diacetylchitobiose-d6 involves its interaction with chitinases and chitin deacetylases. These enzymes catalyze the hydrolysis and deacetylation of the compound, respectively. The molecular targets include the glycosidic bonds and acetyl groups within the disaccharide structure. The pathways involved are part of the broader chitin degradation pathway, which is crucial for the recycling of chitin in nature .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diacetylchitobiose: The non-deuterated form, used in similar research applications.
N-Acetyl-D-glucosamine: A monomeric unit derived from the hydrolysis of N,N’-Diacetylchitobiose.
Chitobiose: A disaccharide similar to N,N’-Diacetylchitobiose but without acetyl groups.
Uniqueness
N,N’-Diacetylchitobiose-d6 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This isotopic labeling makes it particularly valuable in research involving mass spectrometry and nuclear magnetic resonance spectroscopy .
Properties
Molecular Formula |
C16H28N2O11 |
|---|---|
Molecular Weight |
430.44 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-1,2,4-trihydroxy-6-oxo-5-[(2,2,2-trideuterioacetyl)amino]hexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1/i1D3,2D3 |
InChI Key |
PLJAKLUDUPBLGD-XUXADFLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C([2H])([2H])[2H])O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
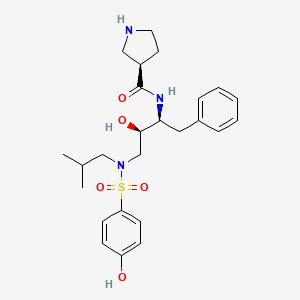
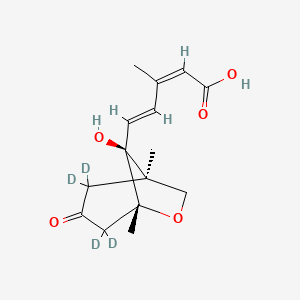

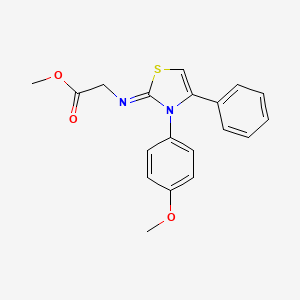

![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
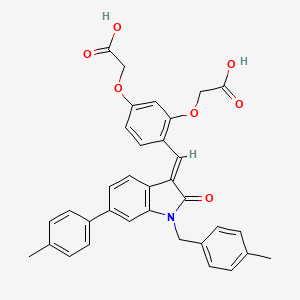
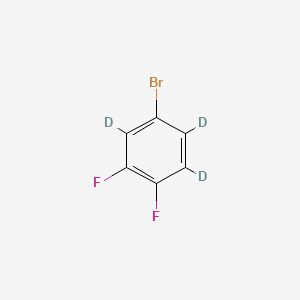
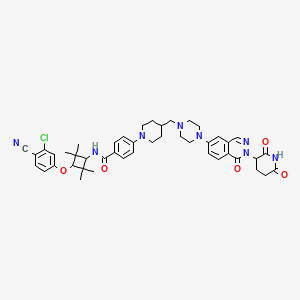
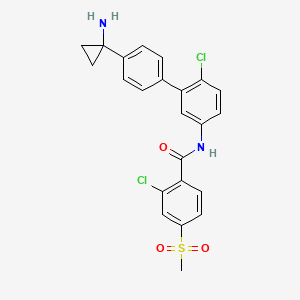
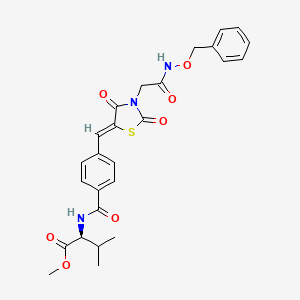
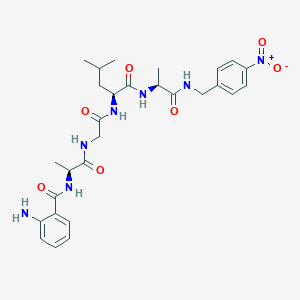
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
